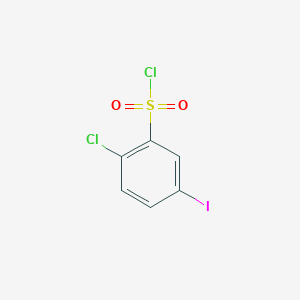

2-Chloro-5-iodobenzene-1-sulfonyl chloride

描述

Overview and Significance in Organic Chemistry

2-Chloro-5-iodobenzene-1-sulfonyl chloride occupies a distinctive position within the broader category of aromatic sulfonyl chlorides, serving as a crucial intermediate in organic synthetic chemistry. Sulfonyl chlorides are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides. The presence of both chlorine and iodine substituents on the benzene ring provides unique reactivity patterns that distinguish this compound from simpler sulfonyl chlorides. The strategic placement of these halogens allows for regioselective transformations through various cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The iodine substituent particularly facilitates palladium-catalyzed coupling reactions due to its favorable oxidative addition characteristics, while the chlorine atom can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

The significance of this compound extends beyond its role as a synthetic intermediate, as it represents a class of molecules that bridge traditional aromatic chemistry with modern organometallic methodologies. The sulfonyl chloride functional group serves as an excellent electrophile for nucleophilic substitution reactions, enabling the formation of sulfonamide bonds that are prevalent in pharmaceutical compounds. Contemporary research has demonstrated that such polyhalogenated sulfonyl chlorides can undergo sequential functionalization protocols, where different halogen atoms are selectively activated under distinct reaction conditions, leading to highly substituted aromatic systems with precise control over substitution patterns.

Historical Context of Sulfonyl Chloride Chemistry

The development of sulfonyl chloride chemistry traces its origins to the mid-19th century, with significant foundational work establishing the fundamental reactivity patterns that continue to guide modern applications. Despite their importance, the number of different synthetic approaches to sulfonyl chlorides is limited, and most of them rely on traditional oxidative chlorination chemistry from thiol precursors. Historical methods for preparing sulfonyl chlorides involved the oxidation of thiophenols or the treatment of sulfonic acids with phosphorus pentachloride, though these approaches often suffered from harsh reaction conditions and limited substrate scope.

The evolution of sulfonyl chloride synthesis has been marked by efforts to develop milder and more general methodologies. Traditional approaches typically required the use of aqueous oxidants combined with hydrochloric acid, which presented both practical and safety challenges. The combination of both an aqueous oxidant and hydrochloric acid is especially problematic, as it will lead to the release of chlorine gas. These limitations drove the development of alternative synthetic strategies that could avoid the inherent dangers of oxidative chlorination while expanding the range of accessible sulfonyl chloride structures.

Recent advances have introduced novel approaches such as the Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines using DABCO-bis(sulfur dioxide) as a stable sulfur dioxide surrogate. This methodology represents a significant departure from traditional thiol-based approaches and has enabled the synthesis of previously challenging sulfonyl chloride structures. The historical progression of sulfonyl chloride chemistry reflects the broader evolution of organic chemistry from empirical methods toward more rational, mechanism-based approaches that prioritize both efficiency and safety.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound name indicates the positions of substituents on the benzene ring using numerical locants, with the sulfonyl chloride group serving as the principal functional group that defines the base name. The systematic name reflects the substitution pattern where chlorine occupies the 2-position, iodine occupies the 5-position, and the sulfonyl chloride group is attached to the 1-position of the benzene ring. Alternative nomenclature systems may refer to this compound as 2-chloro-5-iodobenzenesulfonyl chloride, which follows a more descriptive naming convention commonly used in chemical databases and commercial catalogs.

From a classification perspective, this compound belongs to several overlapping categories within organic chemistry. Primarily, it is classified as an aromatic sulfonyl chloride, a subset of organosulfur compounds characterized by the presence of the sulfur(VI) center bonded to two oxygen atoms and one chlorine atom. The compound also falls under the category of halogenated aromatics due to the presence of both chlorine and iodine substituents on the benzene ring. More specifically, it can be classified as a polyhalogenated aromatic compound, which represents a specialized class of molecules with distinct reactivity profiles compared to monohalogenated analogs.

The functional group classification places particular emphasis on the sulfonyl chloride moiety, which is recognized as a highly electrophilic center capable of undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity pattern positions the compound within the broader category of acyl chloride analogs, though the electronic and steric properties imparted by the aromatic system create unique reaction characteristics that distinguish sulfonyl chlorides from their aliphatic counterparts.

Molecular Identity and Registry Information

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 1261516-91-9, which provides a unique identifier within chemical databases worldwide. The compound possesses the molecular formula C₆H₃Cl₂IO₂S, indicating a total molecular composition of six carbon atoms, three hydrogen atoms, two chlorine atoms, one iodine atom, two oxygen atoms, and one sulfur atom. The calculated molecular weight is 336.96 daltons, placing it within the range typical for small-molecule pharmaceutical intermediates and synthetic building blocks.

Structural characterization of the compound reveals a planar aromatic system with the sulfonyl chloride group oriented perpendicular to the benzene ring plane due to the tetrahedral geometry around the sulfur center. The SMILES notation for this compound is O=S(C1=CC(I)=CC=C1Cl)(Cl)=O, which provides a linear representation of the molecular connectivity suitable for computational chemistry applications and database searches. The International Chemical Identifier key serves as an additional molecular fingerprint, enabling precise identification across different chemical information systems.

The compound has been assigned the MDL number MFCD18393337, which facilitates cross-referencing within chemical inventory systems and commercial suppliers. Physical property predictions based on molecular structure suggest specific density, boiling point, and solubility characteristics that are typical for halogenated aromatic sulfonyl chlorides, though experimental determination of these properties may vary depending on purity and measurement conditions.

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 1261516-91-9 | |

| Molecular Formula | C₆H₃Cl₂IO₂S | |

| Molecular Weight | 336.96 g/mol | |

| MDL Number | MFCD18393337 | |

| SMILES Notation | O=S(C1=CC(I)=CC=C1Cl)(Cl)=O |

The registry information confirms that this compound represents a distinct chemical entity with well-defined structural parameters and unique identifying codes that distinguish it from related compounds. This molecular identity framework provides the foundation for understanding the compound's chemical behavior and its potential applications in synthetic organic chemistry.

属性

IUPAC Name |

2-chloro-5-iodobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMMHWNHCAXPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-5-iodobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 2-chloro-5-iodobenzene using chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective introduction of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

化学反应分析

Types of Reactions

2-Chloro-5-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

科学研究应用

Overview

2-Chloro-5-iodobenzene-1-sulfonyl chloride (CAS No. 1261516-91-9) is an organosulfur compound characterized by the presence of chlorine, iodine, and sulfonyl chloride groups on a benzene ring. This compound exhibits significant reactivity, making it a valuable intermediate in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its sulfonyl chloride group is highly reactive, allowing for various substitution reactions with nucleophiles such as amines and alcohols. This reactivity is leveraged to produce:

- Sulfonamides : Formed by reacting with amines.

- Sulfonates : Resulting from reactions with alcohols.

- Sulfonic Acids : Produced through hydrolysis of the sulfonyl chloride group.

The ability to generate diverse derivatives makes this compound essential in the development of new chemical entities for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the design and synthesis of biologically active compounds. Its electrophilic nature allows it to modify existing drug molecules or facilitate the creation of new therapeutic agents. The sulfonamide derivatives formed from this compound have shown potential as antibiotics and other therapeutic agents .

Material Science

This compound is also applicable in material science, particularly in the preparation of functional materials with specific properties. Its ability to introduce sulfonyl groups can enhance the thermal stability and solubility of polymers, making it useful in developing advanced materials for electronics and coatings .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound in synthesizing a series of sulfonamide derivatives with potential antibacterial activity. The reaction conditions were optimized to maximize yield and purity:

| Reactant | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Aniline | Sulfanilamide | 85 | 60°C, 4 hours in THF |

| Ethanolamine | Ethanolamine sulfonamide | 90 | Room temperature, overnight |

| Morpholine | Morpholine sulfonamide | 78 | 50°C, 6 hours |

This case study highlights the versatility of this compound in generating compounds with therapeutic potential .

Case Study 2: Material Modification

Another research focused on using this compound to modify polycarbonate materials to enhance their thermal properties:

| Modification Method | Property Enhanced | Measurement Technique |

|---|---|---|

| Sulfonation with sulfonyl chloride | Increased thermal stability | Differential Scanning Calorimetry (DSC) |

| Cross-linking with amines | Improved mechanical strength | Tensile Testing |

The results indicated that incorporating sulfonyl groups significantly improved the material's performance under thermal stress, demonstrating its application in material science .

作用机制

The mechanism of action of 2-chloro-5-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

相似化合物的比较

Substituent Effects and Molecular Properties

The substituents on the benzene ring critically influence reactivity, stability, and applications. Below is a comparative analysis with key analogs:

Reactivity and Functional Group Influence

- Iodine vs. Cyano/Nitro Groups: The iodine atom in the target compound provides a heavy atom effect, useful in crystallography or radiopharmaceuticals. In contrast, the cyano group in C₇H₃Cl₂NO₂S enhances electrophilicity at the sulfonyl chloride, favoring nucleophilic substitutions . The nitro group in C₆H₂Cl₂FNO₄S strongly withdraws electrons, increasing acidity of the corresponding sulfonic acid and making it suitable for explosive sensors (e.g., TNT/DNT detection) .

生物活性

2-Chloro-5-iodobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, including its mechanisms of action, pharmacological properties, and implications for therapeutic applications.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biomolecules. Its structure can be represented as follows:

This compound is often used as an electrophilic reagent in organic synthesis, allowing it to modify proteins and nucleic acids through nucleophilic substitution reactions.

The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites in biomolecules. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes by forming covalent bonds with active site residues, thus altering their function.

- Modification of Proteins : Through its electrophilic nature, it can modify amino acid side chains, impacting protein stability and activity.

- Interference with Cellular Signaling : By modifying signaling proteins, it may disrupt normal cellular communication pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against Mycobacterium tuberculosis (Mtb) has been particularly noteworthy. In high-throughput screening assays, compounds similar to this compound demonstrated significant inhibition of Mtb growth with minimal cytotoxicity to human cells (IC20 > 40 µM) .

Cytotoxicity and Selectivity

The selectivity index (SI) is crucial in evaluating the therapeutic potential of compounds. For this compound:

| Compound | MIC (µM) | IC20 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | <20 | >40 | >2 |

This table illustrates that the compound has a favorable SI, indicating its potential for therapeutic use while minimizing toxicity .

Study on Antitubercular Activity

In a study conducted by researchers exploring novel chemical entities against Mtb, this compound was identified as a potent compound with an MIC of less than 20 µM. The study involved a library screening where over 98,000 compounds were tested for their ability to inhibit Mtb growth. The results confirmed the compound's efficacy and low cytotoxicity profile .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound interacts with specific proteins involved in bacterial metabolism, leading to a disruption in essential biochemical pathways necessary for Mtb survival. This interaction was characterized through biochemical assays measuring enzyme activity before and after treatment with the compound .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Chloro-5-iodobenzene-1-sulfonyl chloride, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves chlorination of the corresponding sulfonic acid precursor. For analogous sulfonyl chlorides, thionyl chloride (SOCl₂) in anhydrous benzene under reflux conditions (4–6 hours) is a common approach . Optimization includes strict moisture control (e.g., using molecular sieves), maintaining temperatures between 60–80°C, and post-reaction distillation to isolate the product. Alternative chlorinating agents like PCl₅ may be explored for higher yields, but safety protocols for handling corrosive reagents must be prioritized .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR will show aromatic protons split into distinct patterns due to chloro and iodo substituents (e.g., deshielded protons at δ 7.5–8.5 ppm). ¹³C NMR will reveal carbons adjacent to electronegative groups (e.g., C-I at ~95 ppm, C-Cl at ~125 ppm).

- IR Spectroscopy : Strong S=O stretching vibrations near 1370 cm⁻¹ and 1170 cm⁻¹ confirm the sulfonyl chloride group.

- Mass Spectrometry : A molecular ion peak at m/z ~316 (C₆H₃ClINO₂S) is expected.

Detailed experimental procedures should follow journal guidelines for reproducibility, including purity validation via HPLC .

Advanced Research Questions

Q. How do the electronic effects of chloro and iodo substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The iodo group’s lower electronegativity (vs. chloro) reduces electron-withdrawing effects, potentially slowing electrophilic substitution at the para position. However, its larger atomic radius may sterically hinder reactions. Comparative studies with analogs like 1-Chloro-2-iodobenzene suggest that chloro directs nucleophilic attack to the ortho/para positions, while iodine’s polarizability may stabilize transition states. DFT calculations or Hammett substituent constants (σ) can quantify these effects. Reaction kinetics under varying solvents (e.g., DMF vs. THF) should be analyzed to isolate electronic vs. steric influences.

Q. What strategies mitigate decomposition of this compound during storage and handling?

- Methodological Answer :

- Storage : Use amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Desiccants like silica gel or P₂O₅ are critical.

- Handling : Conduct reactions in anhydrous solvents (e.g., dry DCM) and monitor moisture levels via Karl Fischer titration. Safety protocols from sulfonyl chloride SDS recommend PPE (gloves, goggles) and fume hood use .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) can identify shelf-life limits.

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across literature sources?

- Methodological Answer :

- Reproducibility : Standardize synthesis and purification steps (e.g., column chromatography vs. recrystallization).

- Purity Validation : Use orthogonal methods (e.g., HPLC with UV/RI detection, elemental analysis).

- Cross-Referencing : Compare data with structurally similar compounds (e.g., 2-Chloro-4-fluoro-5-nitrobenzoyl chloride ) to identify substituent-driven variations.

Journals like Beilstein Journal of Organic Chemistry emphasize detailed experimental sections to minimize ambiguity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) or computational modeling (DFT) to map reaction pathways.

- Control Experiments : Test substituent effects by synthesizing analogs (e.g., replacing iodine with bromine) and comparing reaction outcomes.

- Literature Review : Reconcile findings with studies on related compounds, such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, where steric effects dominate regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。